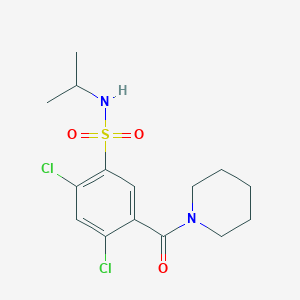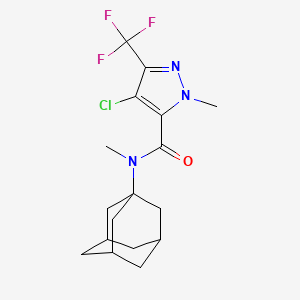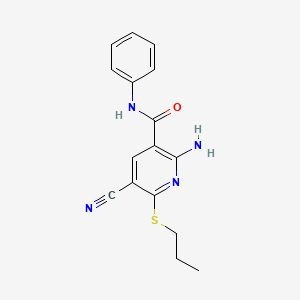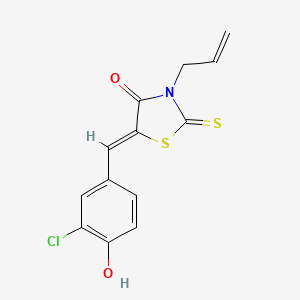![molecular formula C15H22N2O4S B4763950 N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4763950.png)
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide
Descripción general
Descripción
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide, also known as NPS-2143, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2001 by researchers at the Japanese pharmaceutical company, Ono Pharmaceutical Co., Ltd. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide involves its selective inhibition of the CaSR. The CaSR is a transmembrane receptor that is expressed in various tissues throughout the body, including the parathyroid gland, kidneys, and bones. It plays a key role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the activity of various signaling pathways.
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide binds to a specific site on the CaSR, known as the allosteric site, which modulates the activity of the receptor. By inhibiting the activity of the CaSR, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide can reduce calcium uptake in the kidneys, which can help to lower serum calcium levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide are primarily related to its inhibition of the CaSR. By modulating the activity of the CaSR, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide can affect various physiological processes, including calcium homeostasis, bone metabolism, and renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide as a research tool is its selectivity for the CaSR. This allows researchers to selectively modulate the activity of the receptor without affecting other signaling pathways. In addition, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been shown to be relatively stable and easy to use in laboratory experiments.
However, there are also some limitations to the use of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide in laboratory experiments. One of the main limitations is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. In addition, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide. One area of interest is the development of more potent and selective CaSR inhibitors, which could be used to study the role of the CaSR in various physiological processes. Another area of interest is the exploration of the therapeutic potential of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide in other areas, such as cancer and neurological disorders.
Overall, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide is a promising compound that has the potential to advance our understanding of calcium signaling pathways and to serve as a therapeutic agent in the treatment of hypercalcemia and other conditions. Further research is needed to fully explore its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been studied extensively for its potential as a therapeutic agent in various fields of research. One of the most promising applications of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide is in the treatment of hypercalcemia, a condition characterized by abnormally high levels of calcium in the blood. N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been shown to inhibit calcium uptake in the kidneys, which can help to reduce serum calcium levels.
In addition to its potential as a therapeutic agent, N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has also been used as a research tool to study calcium signaling pathways. It has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a key role in calcium homeostasis. By modulating the activity of the CaSR, researchers can gain insights into the mechanisms underlying calcium signaling in various physiological processes.
Propiedades
IUPAC Name |
N-(1-morpholin-4-yl-1-oxobutan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)16-9-11-21-12-10-16)17(22(2,19)20)13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOYJOCMXMBNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(morpholin-4-yl)-1-oxobutan-2-yl]-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)

![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)


![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)

![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763947.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![2-cyano-3-{4-[(3-phenyl-2-propen-1-yl)oxy]phenyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4763961.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)
